molecular formula C34H36F3NO13 B8809824 Valrubicin CAS No. 136816-53-0

Valrubicin

Cat. No.: B8809824
CAS No.: 136816-53-0
M. Wt: 723.6 g/mol
InChI Key: ZOCKGBMQLCSHFP-ZQUOIQDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Metabolic Transformation Pathways

  • N-Trifluoroacetyladriamycin (major metabolite)

  • N-Trifluoroacetyladriamycinol (reduced form) .

These metabolites inhibit DNA topoisomerase II by interfering with DNA breakage-reunion cycles . Over 99% of the drug is excreted unchanged in urine within 2 hours, with <0.5% systemic absorption under normal bladder conditions .

DNA-Binding Interactions and Associated Reactions

This compound interacts with double-stranded DNA via intercalation and electrostatic binding , as demonstrated by spectrophotometric and voltammetric studies:

Table 2: Thermodynamic Parameters of this compound-DNA Interaction

ParameterValueMethod
Binding constant (kbk_b)1.75×1031.75 \times 10^3 L/molSpectrophotometry
ΔH0^025.21kJ/mol-25.21 \, \text{kJ/mol}Van’t Hoff analysis
ΔS0^0155J/mol\cdotpK155 \, \text{J/mol·K}Van’t Hoff analysis
ΔG0^022.03kJ/mol-22.03 \, \text{kJ/mol}Calculated

Competitive binding assays with methylene blue confirm intercalation, while ionic strength-dependent studies (0.0001–0.01 M KCl) reveal electrostatic contributions . Cyclic voltammetry shows a 90 mV anodic shift in oxidation potential upon DNA binding, consistent with intercalation .

Electrochemical Redox Behavior

This compound exhibits reversible redox activity on platinum electrodes modified with multiwalled carbon nanotubes (MWCNTs). Key electrochemical data include:

Table 3: Cyclic Voltammetry Data for this compound

ParameterOxidation Peak (V)Reduction Peak (V)
Without DNA0.450.36
With DNA0.480.39
Δ Current (µA)−42%−38%

The current reduction and positive potential shift under DNA binding indicate restricted diffusion and stabilization of the reduced form .

Stability and Degradation Reactions

This compound is stable in nonaqueous solvents (e.g., dichloromethane, acetone) but degrades rapidly in aqueous media. Its decomposition pathways include:

  • Hydrolysis : Cleavage of the valerate ester bond at neutral/basic pH .

  • Oxidation : Anthracycline core degradation under prolonged exposure to oxygen .

The crystalline form remains stable at room temperature for >24 months when protected from light and moisture .

This compound’s chemical reactivity is central to its mechanism as a topoisomerase II inhibitor and its pharmacokinetic profile. Its synthesis, metabolic pathways, and DNA interactions are well-characterized, supporting its targeted use in oncology.

Scientific Research Applications

Treatment of Bladder Cancer

Intravesical Therapy

Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg this compound .

Efficacy and Safety

A study assessing the safety and efficacy of this compound reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates this compound's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.

Topical Applications

Hyperproliferative Skin Diseases

Recent research has explored the topical application of this compound for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that this compound may be beneficial in managing skin tumors and other related conditions.

Novel Delivery Systems

This compound-Loaded Immunoliposomes

Innovative approaches are being investigated to enhance the delivery and efficacy of this compound. One such method involves this compound-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.

Summary of Efficacy Data

Study Patient Population Complete Response Rate Median Follow-Up Common Side Effects
Pivotal TrialBCG-refractory CIS21%30 monthsLocal bladder symptoms
A9303 StudyBCG-refractory/intolerant18%Not specifiedMild to moderate LBAEs
Topical StudySkin tumor modelSignificant inhibitionNot applicableNone reported

Properties

CAS No.

136816-53-0

Molecular Formula

C34H36F3NO13

Molecular Weight

723.6 g/mol

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1

InChI Key

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

melting_point

116 - 117 °C

physical_description

Solid

solubility

3.25e-02 g/L

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.